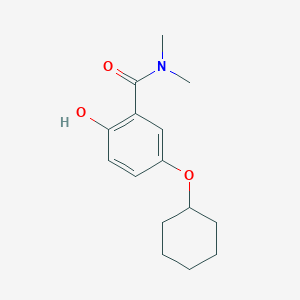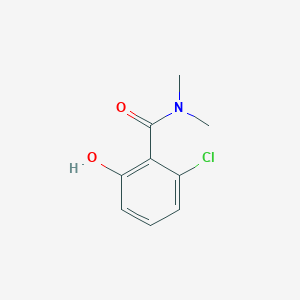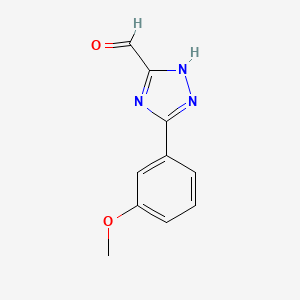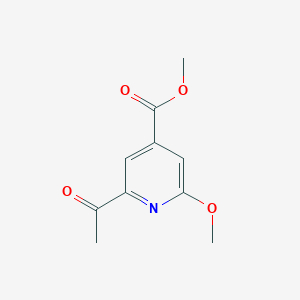
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclohexyloxy group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via an etherification reaction. This involves reacting the hydroxyl group on the benzene ring with cyclohexanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, which may influence its interaction with biological targets.
Uniqueness
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy group and the N,N-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
5-cyclohexyloxy-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)13-10-12(8-9-14(13)17)19-11-6-4-3-5-7-11/h8-11,17H,3-7H2,1-2H3 |
InChI-Schlüssel |
USSBVHXGKCQBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)


![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)



![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)






